1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine
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Overview
Description
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine is a heterocyclic compound that features a triazolopyrimidine core fused with a piperidine ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized via the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine intermediate reacts with a suitable piperidine derivative.
Attachment of the Thiophene Moiety: The thiophene moiety is incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antiviral, antibacterial, antifungal, and anticancer agent.
Biological Studies: It is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Agricultural Chemistry: It is also studied for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Similar triazolopyrimidine core with different substituents.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Another analog with a hydroxyl group instead of a piperidine ring.
Uniqueness
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine is unique due to its specific combination of a triazolopyrimidine core, piperidine ring, and thiophene moiety, which imparts distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
5-methyl-7-(4-thiophen-2-ylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-11-9-14(20-15(18-11)16-10-17-20)19-6-4-12(5-7-19)13-3-2-8-21-13/h2-3,8-10,12H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKSOPYQNZIACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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